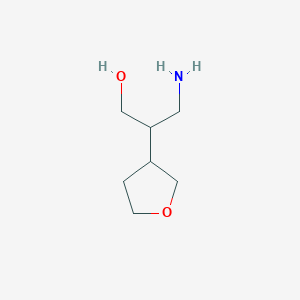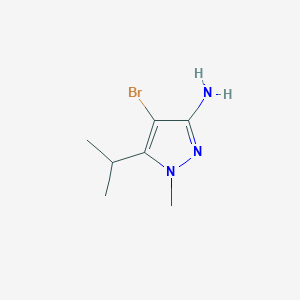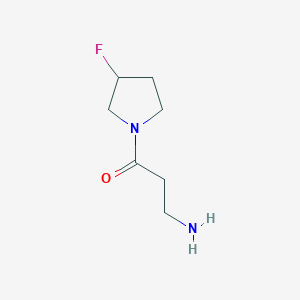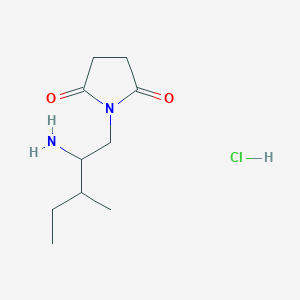
1-(2-Amino-3-methylpentyl)pyrrolidine-2,5-dione hydrochloride
Übersicht
Beschreibung
“1-(2-Amino-3-methylpentyl)pyrrolidine-2,5-dione hydrochloride” is a compound with the molecular formula C10H19ClN2O2 and a molecular weight of 234.72 g/mol . It is also known as CX-717.
Synthesis Analysis
While specific synthesis methods for “1-(2-Amino-3-methylpentyl)pyrrolidine-2,5-dione hydrochloride” were not found, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The compound contains a pyrrolidine ring, which is a five-membered nitrogen-containing ring . The molecular structure of the compound is characterized by sp3 hybridization, contributing to the stereochemistry of the molecule .Physical And Chemical Properties Analysis
The compound has a molecular weight of 234.72 g/mol . Other specific physical and chemical properties were not found in the retrieved data.Wissenschaftliche Forschungsanwendungen
Pharmacology Carbonic Anhydrase Inhibition
Pyrrolidine-2,5-dione derivatives have been evaluated for their inhibitory activity on human carbonic anhydrase isoenzymes, which are relevant in physiological processes. This suggests potential applications in designing drugs targeting these enzymes .
Oncology Antitumor Activity
Dispiro[2H-indene-2,3′-pyrrolidine-2′,3″-[3H]indole]-1,2″(1″H, 3H)-diones, a related class of compounds, have shown potent antitumor activity in various cancer cell lines. This indicates that pyrrolidine derivatives could be explored for cancer treatment .
Antibacterial Research Peptidoglycan Synthesis Inhibition
Pyrrolidine derivatives have been identified as novel inhibitors that interfere with the bacterial cell wall synthesis by targeting the D-alanine of the donor pentapeptide substrate. This points to their use in developing new antibacterial agents .
Zukünftige Richtungen
Pyrrolidine derivatives, including “1-(2-Amino-3-methylpentyl)pyrrolidine-2,5-dione hydrochloride”, can be some of the best sources of pharmacologically active lead compounds . They continue to be utilized as intermediates in drug research and development studies for the development of molecules that could be new drug candidates .
Eigenschaften
IUPAC Name |
1-(2-amino-3-methylpentyl)pyrrolidine-2,5-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.ClH/c1-3-7(2)8(11)6-12-9(13)4-5-10(12)14;/h7-8H,3-6,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWZUHZSMVUZIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CN1C(=O)CCC1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-3-methylpentyl)pyrrolidine-2,5-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




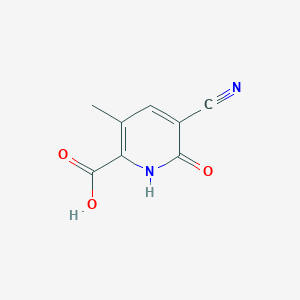
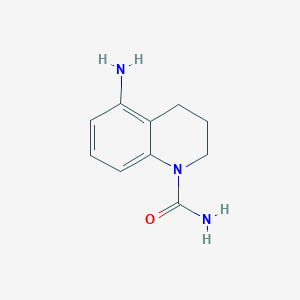

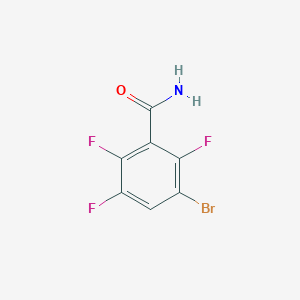

![3-Bromo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B1381996.png)
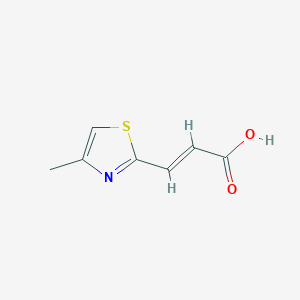

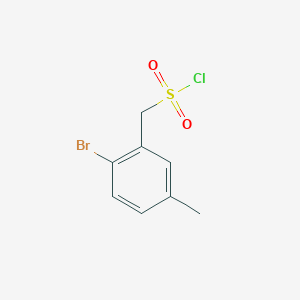
![Methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1382005.png)
